![molecular formula C11H11NO B183815 1,3-dimethyl-1H-indole-2-carbaldehyde CAS No. 1971-44-4](/img/structure/B183815.png)
1,3-dimethyl-1H-indole-2-carbaldehyde
Overview
Description
1,3-dimethyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of 1,3-dimethyl-1H-indole-2-carbaldehyde and its derivatives often involves multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies where multiple starting materials combine through covalent bonds to afford a single product . For example, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol/piperidine .Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-1H-indole-2-carbaldehyde consists of an indole ring substituted with two methyl groups at positions 1 and 3, and a carbaldehyde group at position 2 .Chemical Reactions Analysis
1,3-dimethyl-1H-indole-2-carbaldehyde and its derivatives are involved in various chemical reactions. They are key precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
1,3-dimethyl-1H-indole-2-carbaldehyde has a molecular weight of 173.21 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis of Bioactive Molecules
Indole derivatives are key building blocks in the synthesis of various bioactive molecules. They are used in the preparation of compounds with antihyperlipidemic properties, which are substances that can reduce lipid levels in the blood .
Aldose Reductase Inhibitors
These compounds have been evaluated for their potential as inhibitors of aldose reductase, an enzyme involved in diabetic complications .
Antitubercular Activity
Indole derivatives have been investigated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis, which are responsible for tuberculosis .
Plant Pathogen Defense
In plants, indolic secondary metabolites derived from indole-3-carbaldehyde play a crucial role in defending against pathogens .
Medicinal Metal Complexes
Indole-containing metal complexes have shown significant biological and pharmacological activity, making them relevant in drug discovery .
Anti-HIV Activity
Novel indolyl derivatives have been studied for their potential as anti-HIV agents through molecular docking studies .
Future Directions
Mechanism of Action
Target of Action
1,3-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a valuable compound for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological responses . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Action Environment
One source suggests that the compound should be stored under an inert atmosphere at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability
properties
IUPAC Name |
1,3-dimethylindole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)12(2)11(8)7-13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFIDVGTLSYRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-indole-2-carbaldehyde |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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